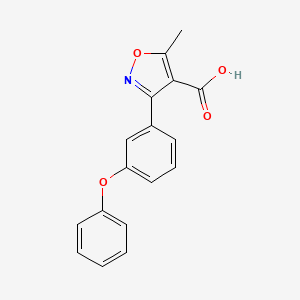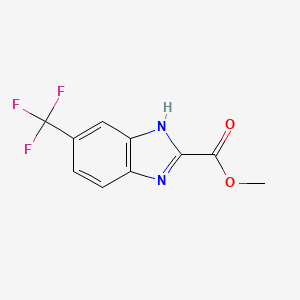![molecular formula C16H24O4 B13679782 Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate is an organic compound with the molecular formula C16H24O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydroxyl group is substituted with an 8-hydroxyoctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(8-hydroxyoctyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 8-hydroxyoctanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(8-oxooctyl)oxy]benzoic acid.
Reduction: Formation of 4-[(8-hydroxyoctyl)oxy]benzyl alcohol.
Substitution: Formation of 4-[(8-chlorooctyl)oxy]benzoate.
Applications De Recherche Scientifique
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-[(8-hydroxyoctyl)oxy]benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the 8-hydroxyoctyl group, making it less hydrophobic.
4-(8-Hydroxyoctyloxy)benzoic acid: Contains a carboxyl group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 4-formylbenzoate: Contains a formyl group, altering its chemical properties and reactivity.
Uniqueness
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate is unique due to the presence of the 8-hydroxyoctyl group, which imparts distinct hydrophobic and hydrophilic properties. This makes it suitable for applications requiring amphiphilic characteristics, such as in drug delivery and material science.
Propriétés
Formule moléculaire |
C16H24O4 |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
methyl 4-(8-hydroxyoctoxy)benzoate |
InChI |
InChI=1S/C16H24O4/c1-19-16(18)14-8-10-15(11-9-14)20-13-7-5-3-2-4-6-12-17/h8-11,17H,2-7,12-13H2,1H3 |
Clé InChI |
FDLNRXRCIBDGKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)

![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
![2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13679736.png)
![4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679739.png)

![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)
![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)



